N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine
Description
N-[(Dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a dimethyl-substituted 1,3-thiazole moiety linked via a methylene bridge. The thiazole ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygen-containing isoxazole derivatives, which may influence binding affinity or metabolic stability . Characterization methods for related compounds include NMR spectroscopy, HRMS, and X-ray crystallography, as exemplified by structurally similar cyclobutanamine derivatives synthesized via multistep reactions involving amine coupling and functional group transformations .
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)6-11-9-4-3-5-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
GGLJXYRIGSFTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC2CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine typically involves the reaction of a thiazole derivative with a cyclobutanamine precursor. One common method is the alkylation of 2-aminothiazole with cyclobutanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Halogenating agents, alkylating agents; organic solvents; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its antimicrobial properties by disrupting microbial cell membranes and metabolic processes.
Comparison with Similar Compounds
Key Compounds:
N-[(Dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine : Contains a thiazole ring (S, N-heterocycle) and cyclobutanamine.
N-(2-((5-((3-Chlorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride (): Features an isoxazole ring (O, N-heterocycle) and a chlorophenoxy substituent.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a benzamide core with an N,O-bidentate directing group.
Key Differences:
- Substituent Effects: The chlorophenoxy group in ’s compound introduces steric bulk and lipophilicity, whereas the dimethyl-thiazole group offers compact hydrophobicity.
Physicochemical and Spectroscopic Data
Biological Activity
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanamine core substituted with a dimethylthiazole group. This structural configuration is believed to influence its biological interactions significantly.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is known to enhance binding affinity through hydrogen bonding and electrostatic interactions, while the cyclobutanamine structure provides rigidity that may further improve specificity.
Biological Activity Overview
The compound has shown diverse biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on the Hypoxia-Inducible Factor (HIF) pathway, which is crucial for tumor adaptation under hypoxic conditions. For instance, derivatives have been reported to inhibit HIF transcriptional activity in cancer models .
- Enzyme Interaction : this compound may interact with phosphoinositide 3-kinases (PI3Ks), which are vital in cell signaling pathways. Substituted thiazole derivatives have demonstrated selective inhibition of specific PI3K isoforms .
Anticancer Studies
A study involving structurally similar compounds demonstrated significant anticancer effects in vitro. For instance, compounds were tested for their ability to inhibit luciferase activity in hypoxic conditions, showing dose-dependent inhibition with IC50 values below 5 μM . This suggests potential therapeutic applications in cancer treatment.
Enzyme Inhibition Studies
Research on PI3K inhibitors revealed that modifications at the thiazole ring could enhance inhibitory potency. Compounds with thiazole substitutions displayed improved binding affinities and selectivity against various kinases, indicating the importance of structural diversity in developing effective inhibitors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
